(2Z)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Description
(Z)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring and a hydroxyphenyl group. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(Z)-3-(1-ethylpyrazol-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C14H14N2O2/c1-2-16-10-11(9-15-16)3-8-14(18)12-4-6-13(17)7-5-12/h3-10,17H,2H2,1H3/b8-3- |
InChI Key |
BABRCLGPCUWNRA-BAQGIRSFSA-N |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C\C(=O)C2=CC=C(C=C2)O |
Canonical SMILES |
CCN1C=C(C=N1)C=CC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE typically involves the condensation of 4-hydroxyacetophenone with 1-ethyl-4-pyrazolecarboxaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production might also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and reduced pyrazole derivatives.
Substitution: Various substituted phenolic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical research.
Medicine
In medicine, (Z)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE is being explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases, including cancer and inflammatory conditions.
Industry
Industrially, this compound can be used in the development of new materials and chemical products. Its reactivity and stability make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (Z)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect signaling pathways related to cell growth and inflammation.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE
- (Z)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(3-HYDROXYPHENYL)-2-PROPEN-1-ONE
- (Z)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE
Uniqueness
What sets (Z)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE apart from similar compounds is its specific substitution pattern, which influences its chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
